molecular formula C8H9ClN2O B1365788 1-(3-Chloro-2-methylphenyl)urea CAS No. 98490-67-6

1-(3-Chloro-2-methylphenyl)urea

Cat. No.: B1365788
CAS No.: 98490-67-6
M. Wt: 184.62 g/mol
InChI Key: WLRTWKLFJILMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-2-methylphenyl)urea (CAS Number: 98490-67-6 ) is a phenylurea derivative with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . This compound is recommended to be stored sealed in a dry environment at 2-8°C to maintain stability . This chemical serves as a valuable building block in medicinal chemistry research, particularly in the synthesis of sophisticated thiourea-based hybrids. Recent scientific investigations have explored its derivatives as a novel class of urease inhibitors . Urease is a medically significant enzyme because its activity is associated with pathological conditions such as peptic ulcers, kidney stone formation, and catheter encrustation . Hybrid molecules synthesized using this phenylurea core, specifically 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, have demonstrated exceptional in vitro inhibitory activity against jack bean urease (JBU), with IC50 values significantly more potent than the standard inhibitor thiourea . One leading compound from this class (4i) exhibited potent non-competitive inhibition with a Ki value of 0.0003 µM . These findings suggest that this compound is a critical intermediate for researchers developing new therapeutic agents targeting urease-related morbidities . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloro-2-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-5-6(9)3-2-4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRTWKLFJILMSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460122
Record name 1-(3-chloro-2-methylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98490-67-6
Record name 1-(3-chloro-2-methylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1 3 Chloro 2 Methylphenyl Urea

Established Synthetic Routes for 1-(3-Chloro-2-methylphenyl)urea

The construction of the urea (B33335) functional group in this compound is typically achieved through methods that form the central carbonyl-nitrogen bonds. The most common strategies involve the reaction of an amine with an isocyanate or an equivalent carbonyl source.

The reaction between an amine and an isocyanate is the most direct and widely employed method for the synthesis of unsymmetrical ureas like this compound. This approach involves the nucleophilic addition of an amine to the electrophilic carbonyl carbon of an isocyanate. asianpubs.orgnih.gov For the target compound, two primary pathways exist:

Pathway A: Reaction of 3-chloro-2-methylaniline (B42847) with an isocyanate source such as chlorosulfonyl isocyanate followed by in-situ hydrolysis. asianpubs.org

Pathway B: Reaction of 3-chloro-2-methylphenyl isocyanate with ammonia (B1221849) or a protected amine.

The isocyanate precursor, 3-chloro-2-methylphenyl isocyanate, can be generated from the corresponding amine (3-chloro-2-methylaniline) using phosgene (B1210022) or a safer phosgene equivalent like triphosgene. asianpubs.orgmdpi.com The reaction is typically carried out in an inert organic solvent. asianpubs.org This condensation is generally high-yielding and proceeds under mild conditions, making it a preferred method for both laboratory and industrial scale synthesis.

Table 1: Examples of Amine-Isocyanate Condensation for Urea Synthesis

Amine Isocyanate Solvent Conditions Product Yield
Hetero/aryl amine Chlorosulfonyl Isocyanate Dichloromethane (CH2Cl2) 0°C to room temp., followed by hydrolysis 84-94% asianpubs.org
Aryl Amine Aryl Isocyanate (from Triphosgene) Methylene Chloride Reflux Not specified asianpubs.org

To circumvent the use of highly toxic phosgene and its derivatives, 1,1'-Carbonyldiimidazole (CDI) has emerged as an effective and safer carbonylating agent for urea synthesis. mdpi.comresearchgate.net The CDI-mediated synthesis of this compound would proceed via a two-step, one-pot process:

Activation: 3-Chloro-2-methylaniline reacts with CDI to form an activated N-acylimidazole intermediate (an imidazole-N-carboxamide). organic-chemistry.orgbohrium.com

Displacement: The intermediate then reacts with ammonia, which displaces the imidazole leaving group to form the final urea product.

This method offers several advantages, including mild reaction conditions and the formation of benign byproducts (imidazole and carbon dioxide), which can simplify purification. researchgate.net The reaction is often performed in aprotic solvents like dichloromethane or tetrahydrofuran.

Table 2: Features of CDI-Mediated Urea Synthesis

Feature Description Reference
Reagent 1,1'-Carbonyldiimidazole (CDI) researchgate.netwikipedia.org
Mechanism Two-step: Amine activation followed by nucleophilic substitution organic-chemistry.orgbohrium.com
Advantages Low toxicity, benign byproducts (imidazole, CO2), mild conditions mdpi.comresearchgate.net

Research into urea synthesis continues to yield innovative methods that offer advantages in terms of environmental impact, atom economy, and functional group tolerance.

The Hofmann rearrangement provides an indirect route to ureas by generating an isocyanate intermediate in situ from a primary amide. wikipedia.orgdeakin.edu.au To synthesize this compound, the starting material would be 3-chloro-2-methylbenzamide. The reaction involves treating the amide with a reagent like phenyliodine diacetate in the presence of an ammonia source. organic-chemistry.org The amide undergoes rearrangement to form 3-chloro-2-methylphenyl isocyanate, which is immediately trapped by ammonia in the reaction mixture to yield the desired urea. organic-chemistry.orgthieme-connect.de This method avoids the direct handling of isocyanates.

In a significant shift towards sustainable chemistry, "on-water" synthesis has been shown to be a viable and often advantageous method for preparing ureas. nih.govrsc.org The reaction of an amine with an isocyanate can be performed in water, often without the need for organic co-solvents. nih.gov This methodology is noted for its simplicity, mild conditions, and often results in high yields and purity, with the product frequently precipitating from the reaction mixture, allowing for easy isolation by filtration. organic-chemistry.orgnih.gov Water as a solvent is inexpensive, non-toxic, and environmentally benign, making this an attractive green alternative to traditional solvent-based syntheses. tandfonline.com

Modern organometallic catalysis offers sophisticated pathways for C-N bond formation. Palladium-catalyzed carbonylation reactions can be used to synthesize ureas from aryl azides. researchgate.netacs.org In this approach, 1-azido-3-chloro-2-methylbenzene would be subjected to a palladium catalyst in the presence of carbon monoxide (CO) and an ammonia source. The reaction proceeds through the formation of an isocyanate intermediate via carbonylative coupling, which is then trapped by the amine. researchgate.netnih.gov This method is valuable for its broad substrate scope and high efficiency under relatively mild conditions. Mechanistic studies suggest that the active catalyst is a Pd(0) species. researchgate.netacs.org

Table 3: Overview of Emerging Synthetic Protocols for Ureas

Method Starting Material Example Key Reagents/Catalysts Intermediate Key Features
Hofmann Rearrangement 3-chloro-2-methylbenzamide Phenyliodine diacetate, Ammonia source Isocyanate organic-chemistry.orgwikipedia.org In-situ generation of isocyanate from amide organic-chemistry.org
"On-Water" Synthesis 3-chloro-2-methylaniline Potassium isocyanate, Water Isocyanate Green, sustainable, simplified workup nih.govrsc.org

| Pd-Catalyzed Carbonylation | 1-azido-3-chloro-2-methylbenzene | Pd(0) or Pd(II) catalyst, CO, Ammonia source | Isocyanate researchgate.netnih.gov | High efficiency, broad scope, mild conditions researchgate.netacs.org |

Alternative and Emerging Synthetic Protocols

Indium Triflate Catalysis

Indium(III) triflate (In(OTf)₃) has emerged as a versatile Lewis acid catalyst in a variety of organic transformations, including the synthesis of urea derivatives. While specific studies focusing solely on the indium triflate-catalyzed synthesis of this compound are not extensively detailed in the provided search results, the general applicability of this catalyst for urea formation is well-established. Indium triflate is known to catalyze the synthesis of N-substituted ureas from alcohols and urea, presenting an environmentally friendly approach by utilizing urea as a carbonyl source. organic-chemistry.org This methodology is effective for a range of linear, branched, and cyclic alcohols, suggesting its potential applicability to the synthesis of precursors for this compound. organic-chemistry.org

The catalytic activity of indium triflate is attributed to its strong Lewis acidity and moisture stability, allowing reactions to proceed under mild conditions. researchgate.net In the context of urea synthesis, indium triflate can activate carbamates, facilitating their conversion to unsymmetrical ureas. For instance, lanthanum(III) triflate, a related catalyst, has been shown to effectively catalyze the direct conversion of N-protected amines into nonsymmetric ureas with high yields. organic-chemistry.org This suggests that a similar indium-catalyzed pathway could be viable for synthesizing this compound from appropriate precursors.

The general mechanism likely involves the coordination of the indium triflate to a carbonyl-containing precursor, such as a carbamate or a related derivative, enhancing its electrophilicity. Subsequent nucleophilic attack by an amine, in this case, 3-chloro-2-methylaniline, would lead to the formation of the desired urea. The catalyst's ability to function in various solvents and its tolerance to different functional groups make it a promising candidate for such syntheses. researchgate.net

Utilizing Methyl Pyruvate Oxime as Carbonyl Synthon

A novel and efficient strategy for the synthesis of unsymmetrical ureas, including potentially this compound, involves the use of methyl pyruvate oxime as a carbonyl synthon. organic-chemistry.orgnih.govacs.org This method provides a safer alternative to traditional, highly toxic carbonylation reagents like phosgene. organic-chemistry.org The process is characterized by a consecutive disubstitution involving direct amidation and a one-pot deoximative substitution with various nucleophiles. organic-chemistry.orgnih.govacs.org

The reaction proceeds through a Beckmann fragmentation of the methyl pyruvate oxime derivative to generate an in-situ isocyanate. This reactive intermediate is then trapped by a nucleophile, such as an amine, to form the corresponding urea. organic-chemistry.org For the synthesis of this compound, 3-chloro-2-methylaniline would serve as the nucleophilic amine that traps the isocyanate generated from a suitable precursor.

The versatility of this method is demonstrated by its compatibility with a wide array of nucleophiles, including primary and secondary amines, alcohols, and thiols. organic-chemistry.org Optimized reaction conditions, often employing Ishikawa's reagent in toluene at low temperatures, contribute to the high efficiency of this synthetic route. organic-chemistry.org This approach allows for a rapid and modular synthesis of diverse unsymmetrical carbonyl compounds, making it a valuable tool for accessing bioactive molecules. organic-chemistry.org

Synthesis of Precursors and Intermediates Relevant to this compound

The primary precursor for the synthesis of this compound is 3-chloro-2-methylaniline. A common synthetic route to this intermediate involves the diazotization of 3-chloro-2-methylaniline, followed by a reaction with a sulfur-containing nucleophile to introduce a thiomethyl group, which can be subsequently modified. google.com

Another key intermediate is an isocyanate, which can be generated in situ or used as a starting material. Aryl isocyanates are typically synthesized from the corresponding aryl amines. For instance, 2-chloro-6-methylphenyl isocyanate can be prepared and subsequently reacted with an appropriate amine to form a diaryl urea. asianpubs.org The synthesis of various substituted ureas has been achieved through the reaction of 1-(isocyanatomethyl)adamantane with different haloanilines, demonstrating the general utility of isocyanates in urea formation. nih.gov

The synthesis of unsymmetrical arylureas can also be achieved using 3-substituted dioxazolones as isocyanate surrogates in a phosgene- and metal-free process. tandfonline.com This method involves the in-situ generation of an isocyanate intermediate from the dioxazolone in the presence of a base like sodium acetate. tandfonline.com

Derivatization and Functionalization Strategies for the this compound Core

The this compound core can be derivatized and functionalized to generate a library of related compounds. These modifications can be directed at either the phenyl ring or the urea moiety.

Functionalization of the aromatic ring can be achieved through various C-H activation and cross-coupling reactions. For instance, regioselective iridium-catalyzed C-H borylation can introduce boryl groups at specific positions on the benzothiadiazole ring, which can then be further functionalized. acs.org While this example is on a different heterocyclic system, similar strategies could potentially be applied to the phenyl ring of this compound.

Derivatization at the urea nitrogen atoms is another common strategy. Nucleophilic substitution reactions on the urea itself can lead to the formation of more complex structures. For example, hindered trisubstituted ureas have been shown to undergo efficient substitution reactions with a range of O, N, and S nucleophiles under neutral conditions. nih.gov This reactivity can be exploited to introduce diverse functional groups onto the urea core.

Reaction Mechanisms and Reactivity Profiles of this compound

Nucleophilic Substitution Reactions of Substituted Ureas

Ureas are generally considered to be relatively inert towards nucleophilic substitution, often requiring harsh conditions such as high temperatures, strong acids or bases, or metal catalysis to react. nih.gov However, the reactivity of substituted ureas can be significantly influenced by the nature of the substituents.

Hindered trisubstituted ureas, for instance, exhibit enhanced reactivity and can undergo nucleophilic substitution with various nucleophiles under neutral conditions. nih.gov The proposed mechanism involves a nucleophile-mediated proton switch to generate a zwitterionic intermediate or directly an isocyanate, which is then captured by the nucleophile. nih.gov

Anions of ureas can also act as nucleophiles in SNAr (nucleophilic aromatic substitution) reactions. researchgate.net This has been demonstrated in the reaction of urea anions with alkoxy derivatives of 1,3,7-triazapyrenes, leading to the substitution of the alkoxy group. researchgate.net The specific reactivity of this compound in nucleophilic substitution reactions would depend on the reaction conditions and the nature of the nucleophile.

Oxidative and Reductive Transformation Pathways

Information regarding specific oxidative and reductive transformation pathways for this compound is not extensively covered in the provided search results. However, general transformations of ureas and related functional groups can be considered.

Oxidative transformations could potentially involve the urea moiety or the aromatic ring. For instance, oxidation could lead to the formation of carbamates or other related carbonyl compounds. The methyl group on the phenyl ring could also be a site for oxidation to an alcohol, aldehyde, or carboxylic acid, depending on the oxidizing agent and reaction conditions.

Reductive transformations would likely target the chloro substituent on the phenyl ring, potentially leading to its removal via hydrodechlorination. The urea functionality itself is generally stable to reduction under standard conditions. More specific pathways would require dedicated experimental investigation.

Hydrolytic Stability and Mechanism of the Urea Moiety

The hydrolytic stability of the urea moiety is a critical factor in determining the environmental persistence and biological activity of phenylurea compounds. The degradation of this compound, like other aryl ureas, primarily proceeds through the hydrolysis of the urea bond. This process can be influenced by several factors, including pH, temperature, and the presence of enzymes.

The hydrolysis of ureas can occur under both acidic and basic conditions, although the rates and mechanisms may differ. Generally, the stability of the urea linkage is significant, but the presence of substituents on the phenyl ring can modulate its reactivity. For aryl ureas, a proposed mechanism for hydrolysis involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule on the carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then breaks down to yield an amine and a carbamic acid. The carbamic acid is unstable and subsequently decomposes to another amine and carbon dioxide.

In some specialized polymeric systems, hindered aryl ureas have demonstrated pH-independent hydrolysis kinetics between pH 3 and 11. nih.gov This behavior is attributed to a dynamic bond dissociation-controlled mechanism. nih.gov While these findings relate to polymeric structures, they offer insight into the potential for tailored stability in aryl urea derivatives.

Table 1: Factors Influencing Urea Hydrolysis
FactorDescriptionImpact on this compound
pHHydrolysis can occur in acidic or basic conditions, potentially altering the degradation rate.The specific pH sensitivity of this compound hydrolysis requires empirical determination, though aryl ureas can exhibit a range of pH dependencies. nih.gov
TemperatureHigher temperatures generally increase the rate of chemical reactions, including hydrolysis.Increased temperature is expected to accelerate the degradation of the urea moiety.
Enzymatic ActivityPresence of urease enzyme significantly accelerates urea hydrolysis. researchgate.netIn soil or biological environments, enzymatic degradation by urease is likely a primary pathway for the breakdown of this compound.

Rearrangement Reactions in Urea Synthesis

The synthesis of unsymmetrical ureas, including this compound, can be achieved through various synthetic routes. Among the most versatile methods are those that proceed via an isocyanate intermediate, which is often generated through a class of reactions known as rearrangement reactions. The Hofmann, Curtius, and Lossen rearrangements are classic name reactions that convert carboxylic acid derivatives into isocyanates. colab.wsresearchgate.net These isocyanates can then be trapped by an amine to form the desired urea derivative. wikipedia.org

The common thread among these reactions is the formation of an electron-deficient nitrogen species, which triggers a 1,2-rearrangement to produce a stable isocyanate intermediate. colab.ws This intermediate is a key building block for the synthesis of ureas.

Hofmann Rearrangement : This reaction involves the treatment of a primary amide with a halogen (such as bromine) in the presence of a strong base. The reaction proceeds through the formation of an N-haloamide and its subsequent deprotonation, which then rearranges to the isocyanate with the loss of the halide ion.

Curtius Rearrangement : The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to form an isocyanate and nitrogen gas. wikipedia.org The acyl azide is typically prepared from a carboxylic acid derivative, such as an acid chloride or an ester. This method is known for its mild conditions and high yields. wikipedia.org The isocyanate can then be reacted with various nucleophiles, including amines, to produce ureas. wikipedia.org

Lossen Rearrangement : In the Lossen rearrangement, a hydroxamic acid or its derivative is converted into an isocyanate. The reaction is typically carried out by activating the hydroxyl group of the hydroxamic acid, followed by treatment with a base. This leads to a rearrangement that expels the leaving group and forms the isocyanate.

For the synthesis of this compound, these rearrangement reactions could be employed to generate the key intermediate, 3-chloro-2-methylphenyl isocyanate. This isocyanate would then be reacted with ammonia to furnish the final product.

Table 2: Overview of Rearrangement Reactions for Isocyanate Synthesis
Rearrangement ReactionStarting MaterialKey ReagentsIntermediateByproducts
HofmannPrimary AmideBr₂, NaOHIsocyanateNaBr, H₂O
CurtiusAcyl AzideHeat or UV lightIsocyanateN₂
LossenHydroxamic AcidActivating agent, BaseIsocyanateVaries with activating group

These rearrangement reactions represent powerful tools in organic synthesis for the construction of the urea functionality, offering different pathways from readily available starting materials. researchgate.netorganic-chemistry.org

Advanced Structural Characterization and Spectroscopic Analysis of 1 3 Chloro 2 Methylphenyl Urea

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the structure of 1-(3-Chloro-2-methylphenyl)urea can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their neighboring atoms. In a typical ¹H NMR spectrum, the protons of the urea (B33335) group (-NH-CO-NH-) exhibit distinct signals, often appearing as broad singlets due to quadrupole broadening and chemical exchange. For instance, in some urea derivatives, these -NH protons can be observed as two characteristic broad singlet signals. dergipark.org.tr The protons on the aromatic ring and the methyl group will also have specific chemical shifts and splitting patterns, which are influenced by the electronic effects of the chloro and methyl substituents. The methyl protons typically appear as a singlet in the upfield region of the spectrum. The aromatic protons will show more complex splitting patterns (multiplets) in the downfield region, with their exact chemical shifts determined by their position relative to the chloro and urea substituents.

Interactive Data Table: ¹H NMR Spectral Data of Urea and Related Compounds

CompoundSolventProtonChemical Shift (ppm)Multiplicity
UreaH₂O-NH₂5.60s
1-(3,5-dichlorophenyl)-3-isopropylureaDMSO-d₆-NH6.21d
1-(3,5-dichlorophenyl)-3-isopropylureaDMSO-d₆-NH7.03t
1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)ureaDMSO-d₆-NH (urea)9.09, 9.42s
1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)ureaDMSO-d₆-NH (pyrrole)12.05s

Note: 's' denotes a singlet, 'd' a doublet, and 't' a triplet. The data presented is for urea and structurally related compounds to provide a comparative context for the expected signals of this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum offers complementary information to the ¹H NMR spectrum by detailing the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the urea group is particularly noteworthy, typically appearing significantly downfield (at a higher chemical shift) due to the deshielding effect of the adjacent electronegative oxygen and nitrogen atoms. For example, the carbonyl carbon in various urea derivatives has been observed at chemical shifts such as 152.26 ppm and 162.1 ppm. dergipark.org.trresearchgate.net The aromatic carbons will resonate in the typical aromatic region, with their specific shifts influenced by the chloro and methyl substituents. The carbon of the methyl group will appear at a much higher field (lower chemical shift).

Interactive Data Table: ¹³C NMR Spectral Data of Urea and Related Compounds

CompoundSolventCarbonChemical Shift (ppm)
Urea-C=O162.1
1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea-C=O152.26
1-(3,5-dichlorophenyl)-3-isopropylureaCDCl₃Aromatic C121.1, 126.7, 127.3, 128.1, 128.8, 133.5, 136.2, 138.9
1-(3,5-dichlorophenyl)-3-isopropylureaCDCl₃C=O153.4

Note: The data presented is for urea and structurally related compounds to provide a comparative context for the expected signals of this compound.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying the functional groups present in a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the urea moiety typically appear as one or more bands in the region of 3100-3500 cm⁻¹. mdpi.comnih.gov The C=O (carbonyl) stretching vibration is a strong and prominent band, usually found in the range of 1630-1740 cm⁻¹. mdpi.comnih.gov The C-N stretching vibrations of the urea group and the aromatic C-C stretching vibrations will also be present in the fingerprint region of the spectrum. Additionally, bands corresponding to the C-H stretching of the methyl group and the aromatic ring, as well as the C-Cl stretching vibration, will be observable.

Interactive Data Table: Characteristic FT-IR Absorption Bands for Urea and Related Compounds

CompoundFunctional GroupWavenumber (cm⁻¹)Intensity
1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)ureaN-H (pyrrole)3327w
1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)ureaN-H (urea)3273, 3134w
1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)ureaC=O (urea)1734m
1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)ureaC=O (ketone)1639m
N-(4-((2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)oxy)phenyl) acetamidesN-H3458, 3332-
N-(4-((2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)oxy)phenyl) acetamidesC=O1718-

Note: 'w' denotes a weak intensity and 'm' a medium intensity. The data presented is for structurally related compounds to provide a comparative context for the expected signals of this compound.

Raman Spectroscopy

Raman spectroscopy, while less commonly reported for this specific compound in the available literature, would provide complementary vibrational information to FT-IR. The C=O stretching vibration in urea derivatives is also Raman active. A key advantage of Raman spectroscopy is its sensitivity to non-polar bonds, which can make the aromatic ring vibrations and the C-Cl stretch more prominent than in the FT-IR spectrum. The symmetric vibrations of the molecule are often stronger in the Raman spectrum, which can aid in a more complete vibrational analysis. For urea itself, Raman spectra have been recorded and analyzed. chemicalbook.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound. The molecular formula for this compound is C₈H₉ClN₂O, which corresponds to a specific molecular mass that can be precisely measured by a mass spectrometer.

In a typical mass spectrometry experiment, the molecule is ionized, often by losing an electron to form a molecular ion (M⁺˙). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. For this compound, the molecular ion peak would be expected at an m/z corresponding to its exact mass. Due to the presence of the chlorine atom, a characteristic isotopic pattern would be observed, with a prominent M+2 peak approximately one-third the intensity of the M⁺˙ peak, corresponding to the ³⁷Cl isotope.

Following ionization, the molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides a fingerprint of the molecule's structure. For urea derivatives, fragmentation of the urea linker itself results in characteristic ions and neutral losses. Key fragmentation pathways for this compound would likely involve the cleavage of the C-N bonds of the urea moiety.

A plausible fragmentation pattern would include:

Formation of an isocyanate radical cation: Cleavage of the N-C bond on the side of the unsubstituted amine can lead to the formation of a 3-chloro-2-methylphenyl isocyanate radical cation.

Formation of the aniline (B41778) radical cation: Cleavage of the bond between the carbonyl carbon and the nitrogen attached to the substituted phenyl ring can generate a 3-chloro-2-methylaniline (B42847) radical cation.

Loss of neutral molecules: The parent ion could also undergo rearrangements and lose small neutral molecules like HNCO (isocyanic acid) or CO (carbon monoxide).

The table below outlines the expected major fragments and their corresponding mass-to-charge ratios.

Fragment Ion Proposed Structure m/z (for ³⁵Cl)
[C₈H₉ClN₂O]⁺˙Molecular Ion184.04
[C₈H₆ClNO]⁺˙3-Chloro-2-methylphenyl isocyanate167.01
[C₇H₈ClN]⁺˙3-Chloro-2-methylaniline141.03
[C₆H₆Cl]⁺Chlorotolyl cation125.01

Single-Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

Molecular Conformation and Dihedral Angles

The molecular conformation of this compound is largely dictated by the geometry of the central urea group and its orientation relative to the phenyl ring. The urea moiety itself is expected to be planar or nearly planar. The conformation of the molecule is defined by the torsion or dihedral angles between the plane of the phenyl ring and the plane of the urea group.

C(ring)-C(ring)-N-C(carbonyl)

C(ring)-N-C(carbonyl)-N

The presence of the ortho-methyl group on the phenyl ring introduces significant steric strain. This would likely result in a larger dihedral angle between the phenyl ring and the urea plane compared to an unsubstituted phenylurea. This twisting prevents the molecule from being fully planar.

Parameter Expected Value Range Comment
Urea GroupPlanarThe C=O and two N atoms lie in the same plane.
Phenyl-Urea Dihedral Angle40° - 60°The ortho-methyl group forces a significant twist.
N-C(carbonyl)-N bond angle~120°Consistent with sp² hybridization of the carbonyl carbon.

Intermolecular Interactions and Hydrogen-Bonding Networks

The crystal structure of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. nih.gov The urea group is an excellent hydrogen bond donor (the two N-H groups) and acceptor (the carbonyl oxygen). This functionality typically leads to the formation of robust and predictable hydrogen-bonding motifs. nih.gov

The most common motif in diaryl ureas is a one-dimensional, self-complementary hydrogen-bonded chain. In this arrangement, each urea molecule donates two hydrogen bonds to two different neighboring molecules and accepts two hydrogen bonds from two other neighbors. This results in a characteristic R²₂(8) graph set motif, forming a centrosymmetric dimer that propagates into an infinite chain.

The primary hydrogen bond is of the N-H···O=C type. The two N-H groups of a single urea molecule bond to the carbonyl oxygen atoms of two adjacent molecules, creating a strong and linear interaction that defines the primary supramolecular structure.

Interaction Type Donor Acceptor Typical Distance (D···A) Description
Hydrogen BondN-HO=C2.8 - 3.1 ÅForms infinite chains or ribbons. researchgate.net

Crystal Packing Architectures and Polymorphism

The way the hydrogen-bonded chains pack together determines the final crystal architecture. These chains can align in either a parallel or antiparallel fashion. researchgate.net In an antiparallel arrangement, the carbonyl groups of adjacent chains point in opposite directions, which is a very common packing mode for symmetrically substituted diphenylureas. researchgate.net

Polymorphism , the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon in urea derivatives. mdpi.com Different crystallization conditions, such as the choice of solvent or the rate of cooling, can lead to different crystal packing arrangements and, consequently, different polymorphs. researchgate.net These polymorphs can exhibit distinct physical properties. For this compound, it is plausible that different polymorphs could arise from variations in how the hydrogen-bonded chains are arranged relative to one another, potentially influenced by weaker C-H···Cl or π-π stacking interactions.

Theoretical and Computational Studies on 1 3 Chloro 2 Methylphenyl Urea

Quantum Chemical Calculations

No published studies were found that performed quantum chemical calculations on 1-(3-Chloro-2-methylphenyl)urea.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Geometry Optimization

Information unavailable.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Charge Distribution)

Information unavailable.

Molecular Electrostatic Potential (MEP) Mapping

Information unavailable.

Natural Bond Orbital (NBO) Analysis for Hyper-conjugative Interactions and Charge Delocalization

Information unavailable.

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts, Vibrational Frequencies)

Information unavailable.

Nonlinear Optical (NLO) Property Prediction

Information unavailable.

Fukui Functions for Reactive Center Identification

Detailed studies specifically calculating the Fukui functions for this compound are not extensively available in the public domain. However, the theoretical framework of Fukui functions, derived from Density Functional Theory (DFT), is a standard method for identifying reactive sites within a molecule.

Fukui functions (f(r)) quantify the change in electron density at a specific point in a molecule when an electron is added or removed. This allows for the prediction of the most likely sites for nucleophilic, electrophilic, and radical attacks.

f+(r): Indicates the propensity of a site to accept an electron (nucleophilic attack). The atom with the highest f+ value is the most probable site for a nucleophile to attack.

f-(r): Indicates the propensity of a site to donate an electron (electrophilic attack). The atom with the highest f- value is the most susceptible to electrophilic attack.

f0(r): Represents the average of f+(r) and f-(r) and is used to predict sites for radical attack.

For this compound, one would anticipate that the oxygen atom of the carbonyl group would be a primary site for electrophilic attack due to its high electronegativity and lone pairs of electrons. Conversely, the carbonyl carbon would be a likely site for nucleophilic attack. The aromatic ring contains several potential sites, and their reactivity would be influenced by the activating methyl group and the deactivating, ortho-para directing chloro group. DFT and HF (Hartree-Fock) calculations on similar aromatic compounds have shown that such methods can reliably predict reactive centers, with results generally aligning with experimental observations semanticscholar.org.

Bond Dissociation Energies and Thermodynamic Stability Studies

Specific experimental or computational data on the bond dissociation energies (BDE) for this compound are not readily found in published literature. Nevertheless, BDE calculations are fundamental in computational chemistry for assessing the thermodynamic stability of a molecule.

BDE is the energy required to break a specific bond homolytically, forming two radical species. A higher BDE indicates a stronger, more stable bond. Computational methods, typically employing DFT, can calculate the BDE for each bond within the molecule.

Key Bonds of Interest for BDE Analysis in this compound:

C-N bonds: The bonds connecting the urea (B33335) moiety to the phenyl ring and the amide groups.

C=O bond: The double bond of the carbonyl group, which is expected to be very strong.

C-Cl bond: The bond between the aromatic ring and the chlorine atom.

C-H bonds: Bonds in the methyl group and on the aromatic ring.

Molecular Docking and Receptor Binding Simulations

While specific molecular docking studies for this compound are not detailed in available research, extensive computational work has been performed on structurally similar derivatives, particularly 1-Aroyl-3-[3-chloro-2-methylphenyl] thiourea (B124793) hybrids, which substitute the urea's oxygen with a sulfur atom. These studies provide valuable insights into how the core 3-chloro-2-methylphenyl moiety might interact with biological targets, such as the enzyme urease mdpi.com. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.govresearchgate.net.

Prediction of Ligand-Protein Binding Modes and Orientations

Molecular docking simulations predict how a ligand, such as this compound, fits into the binding site of a protein. The urea functional group is a key feature, capable of acting as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen) mdpi.com. This allows it to form strong, directional interactions that anchor the ligand within the protein's active site.

In studies of related thiourea derivatives docked against Jack Bean Urease, the binding was characterized by key interactions mdpi.com:

Hydrogen Bonding: The amino group was predicted to form hydrogen bonds with active site residues.

Hydrophobic Interactions: The substituted phenyl ring is expected to engage in hydrophobic interactions with nonpolar residues in the binding pocket.

These predictions suggest that this compound would orient itself to maximize these favorable interactions, with the substituted phenyl ring fitting into a hydrophobic pocket and the urea group forming critical hydrogen bonds with the protein backbone or side chains.

Analysis of Active Site Amino Acid Residues and Interaction Hotspots

Interaction hotspots are regions within a protein's binding site that contribute most significantly to the binding energy. Identifying the amino acid residues in these hotspots is crucial for understanding the mechanism of inhibition and for designing more potent molecules.

For the closely related 1-Aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, docking simulations identified specific interactions with key residues in the active site of Jack Bean Urease mdpi.com. These findings allow for an inferential analysis of potential interactions for the urea counterpart.

Interacting Ligand GroupPotential Interacting ResidueType of Interaction
Urea N-H GroupAla636Hydrogen Bond (Donor)
Phenyl RingVarious nonpolar residuesHydrophobic Interaction
Carbonyl OxygenArg439 (or similar)Hydrogen Bond (Acceptor)

The table above illustrates the predicted interactions based on studies of similar compounds. The Alanine (Ala) and Arginine (Arg) residues are highlighted as key interaction points within the enzyme's active site mdpi.com.

Scoring Functions and Binding Affinity Prediction Methodologies

Scoring functions are mathematical models used in molecular docking programs to estimate the binding affinity between a ligand and a protein researchgate.net. A lower score typically indicates a more favorable binding interaction. These functions evaluate various energetic components such as van der Waals forces, electrostatic interactions, hydrogen bonding, and the entropic penalty of binding researchgate.netnih.gov.

Several types of scoring functions are commonly used in computational drug discovery:

Force-Field-Based: These functions use parameters from classical mechanics force fields (e.g., AutoDock).

Empirical: These functions are derived from statistical analysis of known protein-ligand complexes and their binding affinities (e.g., London dG, GlideScore).

Knowledge-Based: These functions use statistical potentials derived from the frequencies of atom pairings in crystal structures of protein-ligand complexes.

Machine-Learning-Based: Newer methods that use machine learning algorithms, trained on large datasets, to predict binding affinity with higher accuracy nih.gov.

The choice of scoring function can significantly impact the prediction of binding affinity. Therefore, a consensus approach, using multiple scoring functions, is often employed to increase the reliability of the predictions researchgate.net.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by molecular docking nih.govport.ac.uk. By simulating the movements of atoms and molecules over time, MD can assess the stability of the predicted binding pose and provide deeper insights into the interactions.

MD simulations have been performed on complexes of urease with the related 1-Aroyl-3-[3-chloro-2-methylphenyl] thiourea inhibitors to validate the docking results nih.gov. Key parameters analyzed during these simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound in its predicted pose.

Solvent Accessible Surface Area (SASA): SASA measures the surface area of the protein that is exposed to the solvent. Changes in SASA can indicate conformational changes upon ligand binding nih.gov.

For the urease-inhibitor complex, MD simulations running for 100 nanoseconds showed that the complex remained stable, with consistent values for the radius of gyration, suggesting a stable and compact protein structure with the ligand bound nih.gov. Such simulations would be essential to confirm the stability of this compound within a target active site.

Dynamics of Protein-Ligand Complexes Involving Urea Derivatives

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For urea derivatives, MD simulations reveal the intricate and dynamic nature of their interactions within the binding pockets of target proteins. dntb.gov.ua These simulations show that protein-ligand complexes are not static but are in constant motion, with the ligand and protein residues adjusting their positions to optimize binding.

The stability of these complexes is maintained by a network of non-covalent interactions. Studies on various urea derivatives, such as benzoylselenoureas, have identified several key types of interactions that are sustained throughout the simulation period:

Hydrogen Bonding: The urea moiety itself, with its carbonyl group and two amine groups, is capable of acting as both a hydrogen bond donor and acceptor. mdpi.com This allows it to form strong, directional bonds with acidic or basic residues in the protein's active site. mdpi.com

Hydrophobic Interactions: The phenyl rings of diaryl ureas frequently engage in hydrophobic contacts with non-polar residues of the target protein. mdpi.com These interactions are critical for anchoring the ligand within the binding pocket.

Coordination Bonds: For metalloenzymes, some urea derivatives have been shown to form coordination bonds with metal ions (e.g., Ni(II)) in the active site, which is a dominant factor in their inhibitory mechanism. acs.org

For example, MD simulations of benzoylselenourea inhibitors with C. neoformans urease showed that specific residues like His400, His402, and Tyr537 play critical roles in stabilizing the ligand through a combination of these interactions. acs.org The dynamic interplay of these forces ensures a stable and specific binding of the urea derivative to its target protein.

Conformational Changes and Stability over Time

The stability of a protein-ligand complex over time is a key indicator of binding affinity. MD simulations provide quantitative measures to assess this stability and to observe conformational changes in both the protein and the ligand.

Root Mean Square Deviation (RMSD) is a primary metric used to evaluate the structural stability of the complex. By calculating the RMSD of the protein backbone and the ligand over the course of the simulation, researchers can determine if the system has reached equilibrium. Typically, RMSD plots for stable complexes show an initial adjustment period of a few nanoseconds, after which the RMSD value plateaus, indicating that the complex has settled into a stable conformation. acs.org Studies on most urea derivative complexes show them reaching a stable state within the first 20-30 nanoseconds of simulation. acs.org

Root Mean Square Fluctuation (RMSF) is used to analyze the flexibility of individual amino acid residues in the protein. RMSF plots reveal which parts of the protein remain stable and which are more mobile. In a protein-ligand complex, the residues that are directly involved in binding the ligand typically exhibit lower RMSF values, indicating that their movement is restricted. acs.org Conversely, loop regions or parts of the protein far from the binding site may show higher fluctuations. This analysis helps confirm which residues are most critical for the interaction. acs.org

The following table summarizes the types of interactions observed and their frequency in stabilizing complexes of urea derivatives with target proteins, based on findings from MD simulations. acs.org

Interacting ResidueInteraction TypeFrequency of Interaction
His400Ionic, Hydrophobic, H-BondHigh (stabilizing in >64% of complexes)
His402IonicHigh (stabilizing in >72% of complexes)
Tyr537HydrophobicHigh (stabilizing in >81% of complexes)

These computational analyses confirm that the binding of urea derivatives can induce minor conformational adjustments in the target protein, leading to a structurally stable complex that is maintained over time by a persistent network of molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Urea Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a correlation between the chemical structures of a series of compounds and their biological activities. tandfonline.com For urea derivatives, QSAR is widely used to predict the potency of new or unsynthesized compounds, thereby accelerating the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

2D and 3D QSAR Approaches

QSAR models for urea derivatives are typically developed using two-dimensional (2D) or three-dimensional (3D) approaches.

2D-QSAR: This approach correlates biological activity with physicochemical properties or "descriptors" that can be calculated from the 2D representation of the molecule. derpharmachemica.com These descriptors can include parameters related to thermodynamics, topology, and electronic properties. researchgate.net Multiple Linear Regression (MLR) is a common statistical method used to generate 2D-QSAR equations that link these descriptors to activity. tandfonline.comvlifesciences.com For instance, a 2D-QSAR study on benzyl urea derivatives identified the importance of the urea group for their anticancer activity. tandfonline.com

3D-QSAR: This method goes a step further by considering the 3D structure of the molecules and how they align in space. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to calculate steric and electrostatic fields around the aligned molecules. nih.gov The variations in these fields are then correlated with biological activity. 3D-QSAR models can provide a more intuitive and visually interpretable map of where steric bulk, positive or negative charges, and hydrophobic or hydrophilic groups are favored or disfavored for optimal activity. tandfonline.com For example, a 3D-QSAR study might suggest that a sterically bulky group at a specific position on the phenyl ring enhances the compound's activity. tandfonline.com

The validity and predictive power of both 2D and 3D QSAR models are assessed using several statistical parameters, as shown in the table below. tandfonline.comderpharmachemica.com

Statistical ParameterDescriptionAcceptable Value
(Correlation Coefficient)Measures the goodness of fit for the training set.Close to 1.0
(Cross-validated r²)Measures the internal predictive ability of the model.> 0.5
pred_r² (Predictive r² for test set)Measures the external predictive ability on a separate test set.> 0.5

Both 2D and 3D QSAR studies have proven valuable in guiding the design of novel urea derivatives with improved biological profiles. vlifesciences.com

Pharmacophore Mapping for Activity Correlation

Pharmacophore mapping is another powerful ligand-based design strategy used extensively for urea derivatives. dovepress.com A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. dovepress.com

The process often begins by identifying a set of active molecules (ligands) and analyzing their common structural features. For urea derivatives, these features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (HY)

Aromatic Rings (AR)

A pharmacophore model is then generated based on the 3D arrangement of these features in the most active compounds. nih.gov This model serves as a 3D query to search databases for new chemical entities that match the pharmacophore, a process known as virtual screening. nih.gov

Alternatively, if the 3D structure of the protein-ligand complex is known (from X-ray crystallography or generated through docking and MD simulations), a structure-based pharmacophore can be developed. plos.orgnih.gov This approach precisely maps the key interaction points within the protein's binding site. Studies on stilbene urea derivatives, for example, have led to the development of validated four-featured pharmacophore models. plos.orgnih.gov The quality of a pharmacophore model is often validated by its ability to distinguish active from inactive compounds and by correlating the "fit value" of a compound to the model with its experimental biological activity. plos.orgnih.gov

Pharmacophore FeatureChemical Moiety Example
Hydrogen Bond Acceptor (HBA)Carbonyl oxygen of the urea group
Hydrogen Bond Donor (HBD)N-H groups of the urea moiety
Hydrophobic (HY)Methyl group, alkyl chains
Aromatic Ring (AR)Phenyl ring

This approach provides crucial insights into the specific molecular interactions required for activity and serves as a valuable guide for the de novo design of new, potent urea-based inhibitors. plos.orgnih.gov

Environmental Fate and Degradation Pathways of 1 3 Chloro 2 Methylphenyl Urea

Biological Degradation in Environmental Matrices

The primary mechanism for the dissipation of phenylurea herbicides in the environment is microbial degradation. oup.compsu.edu The structure of 1-(3-Chloro-2-methylphenyl)urea, featuring a substituted phenyl ring and a urea (B33335) functional group, makes it susceptible to microbial attack in soil and aquatic systems.

The microbial degradation of phenylurea herbicides typically proceeds through a series of well-documented reactions. oup.comresearchgate.net The initial and rate-limiting steps often involve the modification of the urea side chain, followed by the cleavage of the urea bridge and subsequent degradation of the aromatic ring.

The most common initial transformation steps for phenylurea herbicides are N-dealkylation and N-demethoxylation. oup.com For N,N-dimethyl-substituted compounds like diuron (B1670789), this involves sequential N-demethylation. researchgate.net In the case of this compound, which is an N-monosubstituted urea, the primary initial pathway is expected to be the hydrolytic cleavage of the urea bond.

This hydrolysis is catalyzed by microbial amidases or ureases, leading to the formation of 3-chloro-2-methylaniline (B42847) and other byproducts. This aniline (B41778) derivative is a key intermediate in the degradation pathway. The general transformation pathway for many phenylurea herbicides involves the initial formation of their corresponding aniline compounds. oup.com For instance, the degradation of diuron and linuron (B1675549) leads to the formation of 3,4-dichloroaniline (B118046) (3,4-DCA). nih.govnih.gov

A variety of microorganisms have been identified as being capable of degrading phenylurea herbicides. These include bacteria from the genera Arthrobacter, Bacillus, Pseudomonas, Ochrobactrum, and Sphingomonas, as well as various fungal species. oup.comoup.comnih.govfrontiersin.org For example, Ochrobactrum anthropi CD3 has demonstrated the ability to completely remove herbicides like diuron and linuron from aqueous solutions. nih.gov Similarly, several bacterial strains, including Arthrobacter sp. N2, have shown the capacity to degrade diuron, chlorotoluron, and isoproturon. nih.gov

Table 1: Examples of Microorganisms Involved in the Degradation of Phenylurea Herbicides

MicroorganismPhenylurea Herbicide DegradedReference
Arthrobacter globiformisDiuron oup.com
Bacillus sphaericusLinuron oup.com
Pseudomonas fluorescensIsoproturon oup.com
Ochrobactrum anthropi CD3Diuron, Linuron, Chlorotoluron, Fluometuron nih.gov
Variovorax sp. SRS16Diuron nih.gov
Aspergillus nigerDiuron frontiersin.org
Trametes versicolorDiuron frontiersin.org

The ability of microorganisms to degrade phenylurea herbicides forms the basis for the bioremediation of contaminated soil and water. Bioremediation strategies aim to enhance the activity of these degradative microorganisms to accelerate the removal of the pollutant.

Biostimulation involves the addition of nutrients and electron acceptors to stimulate the growth and activity of indigenous microbial populations capable of degrading the target compound. nih.gov This can be an effective approach in environments where the necessary microbial communities are already present but their activity is limited by nutrient availability.

Bioaugmentation , the introduction of specific microorganisms or microbial consortia with known degradative capabilities, is another promising strategy. nih.gov This is particularly useful in environments where the indigenous microbial population lacks the ability to degrade the contaminant efficiently. Studies have shown that the inoculation of soil with strains like Ochrobactrum anthropi CD3 can significantly enhance the degradation of diuron. nih.gov The joint application of bioaugmentation with bioavailability-enhancing agents, such as cyclodextrins, has been shown to further increase the rate of degradation. nih.gov

The effectiveness of bioremediation is influenced by various environmental factors, including soil type, organic matter content, pH, temperature, and moisture. frontiersin.org For example, the persistence of diuron has been observed to be longer in sandy loam soil compared to silty clay loam soil. frontiersin.org

Research into the bioremediation of phenylurea herbicides has demonstrated significant potential. For instance, a study on diuron-contaminated soils showed that the application of bioaugmentation and a bioavailability enhancer led to the degradation of 50% of the initial diuron concentration in a much shorter time frame compared to natural attenuation. nih.gov Furthermore, the toxicity of the soil was drastically reduced following the inoculation with the degrading bacterial strain. nih.gov

Advanced Analytical Techniques for Environmental Degradation Product Monitoring

To effectively study the environmental fate and degradation of this compound and its transformation products, sensitive and selective analytical methods are essential. The complexity of environmental matrices such as soil and water necessitates sophisticated analytical techniques for the accurate identification and quantification of the parent compound and its metabolites at low concentrations.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a widely used technique for the analysis of phenylurea herbicides. nih.govchromatographyonline.com HPLC with ultraviolet (UV) detection is a common method, often preceded by a sample preconcentration step like Solid-Phase Extraction (SPE) to achieve the necessary sensitivity for environmental samples. chromatographyonline.com

For more definitive identification and quantification, especially of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. usgs.gov These techniques provide high selectivity and sensitivity, allowing for the detection of trace levels of contaminants and their transformation products in complex environmental samples. The U.S. Geological Survey has developed methods using SPE followed by LC-MS for the determination of various triazine and phenylurea herbicides and their degradation products in water. usgs.gov

The selection of the analytical method depends on the specific goals of the study, the nature of the environmental matrix, and the expected concentrations of the analytes. For instance, graphitized carbon black cartridges have been shown to be effective for the solid-phase extraction of phenylurea herbicides from water samples, with detection limits in the low nanogram-per-liter range when coupled with HPLC. nih.gov

Table 2: Advanced Analytical Techniques for Phenylurea Herbicide Analysis

Analytical TechniqueSample MatrixTarget AnalytesDetection MethodReference
HPLC-UVTap Water, Soft DrinksMonuron, Diuron, Linuron, Metazachlor, MetoxuronUV Absorbance chromatographyonline.com
LC-MSNatural WaterTriazine and Phenylurea Herbicides and Degradation ProductsMass Spectrometry usgs.gov
HPLC-UVEnvironmental Aqueous SamplesPhenylurea Herbicides and their AnilinesUV Absorbance nih.gov
HPLC-UVSoil and SolutionPhenylurea Herbicides and 3,4-DCAUV Absorbance nih.gov
UPLC-QqTOF-MSMicrobial CulturesProthioconazole and its MetabolitesQuadrupole Time-of-Flight Mass Spectrometry researchgate.net

Conclusion and Future Research Perspectives for 1 3 Chloro 2 Methylphenyl Urea

Summary of Key Academic Contributions and Mechanistic Insights for 1-(3-Chloro-2-methylphenyl)urea

The scientific community has made significant strides in understanding the chemical and biological properties of urea (B33335) derivatives, including compounds structurally related to this compound. Research has highlighted the importance of the urea functionality in molecular recognition and biological activity, primarily through its ability to form stable hydrogen bonds with target proteins. nih.gov The donor-acceptor hydrogen bonding capability is a key element in the interaction of urea derivatives with biological receptors. nih.gov Furthermore, studies have revealed the role of π-π stacking and NH-π interactions between the urea moiety and aromatic groups in stabilizing these interactions. nih.govnih.gov

In the context of medicinal chemistry, urea derivatives are integral to the development of a wide range of therapeutic agents, including anticancer, antibacterial, and anti-HIV drugs. nih.gov The specific substitution pattern on the phenyl ring and the urea nitrogens significantly influences the compound's potency, selectivity, and pharmacokinetic properties. nih.gov For instance, the introduction of electron-donating or withdrawing groups can modulate the hydrogen bonding ability of the urea moiety. nih.gov

While specific research on this compound is not extensively detailed in the provided results, a study on the closely related 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea (B124793) hybrids demonstrated potent urease inhibitory activity. nih.govnih.gov This suggests that the 3-chloro-2-methylphenyl scaffold can be a valuable component in designing enzyme inhibitors. The study identified a non-competitive inhibition mechanism for one of the derivatives. nih.govnih.gov

Unaddressed Research Questions and Challenges in Urea Derivative Chemistry

Despite the progress, several research questions and challenges remain in the field of urea derivative chemistry. A primary challenge lies in overcoming the safety and environmental issues associated with traditional synthesis methods that often involve toxic reagents like phosgene (B1210022) and isocyanates. nih.gov While safer alternatives such as N,N'-carbonyldiimidazole (CDI) have been developed, the search for more benign and efficient synthetic routes continues. nih.gov

Another significant challenge is predicting and controlling the conformational preferences of N,N'-substituted ureas. The high energetic barrier for isomerization between cis and trans conformations can complicate computational simulations and the interpretation of biological activity. nih.gov This highlights the need for more accurate and efficient computational methods to model the dynamic behavior of these molecules. nih.gov

Furthermore, the complete elucidation of the mechanisms of action for many urea derivatives remains an ongoing task. While the general role of hydrogen bonding and other non-covalent interactions is understood, the specific interactions that govern target selectivity and the potential for off-target effects require further investigation. The degradation pathways of many phenylurea compounds, particularly in the environment, are not fully characterized, and some degradation products may exhibit higher toxicity than the parent compound. oup.com

Prospective Directions in Synthetic Chemistry and Derivatization of Urea Scaffolds

Future synthetic efforts in urea chemistry are likely to focus on the development of greener and more sustainable methodologies. This includes the use of catalysts to enable reactions under milder conditions and the exploration of alternative, less hazardous starting materials. rsc.org For example, the direct synthesis of ureas from amines and carbon dioxide is a promising area of research. rsc.org

The derivatization of urea scaffolds will continue to be a key strategy for discovering new bioactive molecules. The synthesis of unsymmetrical urea derivatives remains a focus, as it allows for a more precise tuning of a compound's properties. researcher.life Novel approaches, such as the use of hypervalent iodine reagents to couple amides and amines, offer metal-free and milder alternatives to traditional methods. researcher.life The development of one-pot, multi-component reactions also presents an efficient way to generate diverse libraries of urea derivatives for high-throughput screening. researcher.life

Furthermore, the incorporation of fluorescent tags or other functionalities into urea derivatives can aid in studying their biological interactions and mechanisms of action. nih.gov The design and synthesis of novel derivatizing agents will also be crucial for enhancing the analytical detection of urea-based compounds in various matrices. mdpi.com

Innovations in Computational Modeling for Urea Derivatives

Computational modeling plays an increasingly vital role in the study of urea derivatives. Future innovations are expected to address the challenges of accurately predicting conformational preferences and binding affinities. nih.gov The development of more sophisticated force fields and the application of quantum mechanics (QM) calculations can provide deeper insights into the electronic structure and reactivity of these molecules. nih.govnih.gov

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic interactions between urea derivatives and their biological targets. pnas.orgpnas.orgmdpi.com Advanced simulation techniques, such as free energy calculations, can help to more accurately predict the binding free energies of ligands and guide the design of more potent inhibitors. nih.gov

The use of computational fluid dynamics (CFD) is also emerging as a valuable tool for optimizing industrial processes for urea production, leading to increased efficiency and reduced environmental impact. ijcce.ac.ir As computational power continues to increase, we can expect to see more widespread use of these and other advanced modeling techniques in all aspects of urea chemistry research and development.

Expanded Exploration of Biological Interaction Mechanisms

A deeper understanding of the biological interaction mechanisms of urea derivatives is crucial for the development of safer and more effective drugs and agrochemicals. Future research will likely focus on elucidating the precise molecular interactions that govern the binding of these compounds to their protein targets. High-resolution structural biology techniques, such as cryo-electron microscopy (cryo-EM), can provide detailed snapshots of urea derivatives bound to their receptors, revealing key binding motifs. nih.gov

Computational studies, particularly molecular dynamics simulations, can complement experimental data by providing a dynamic picture of the binding process and identifying key residues involved in the interaction. pnas.orgpnas.org These studies can help to explain the basis for selectivity and guide the design of derivatives with improved target specificity.

Furthermore, there is a need to investigate the broader biological effects of urea derivatives, including their potential to modulate cellular signaling pathways and their off-target interactions. Understanding these broader effects is essential for predicting potential side effects and for developing compounds with more favorable safety profiles. The study of urea transporters (UTs) and how different inhibitors interact with them provides a framework for designing selective drugs. nih.gov

Advanced Studies on Environmental Transformation and Persistence

The environmental fate of phenylurea compounds, many of which are used as herbicides, is a significant area of concern. oup.comoup.comresearchgate.net Future research must focus on gaining a more complete understanding of their transformation and persistence in the environment. This includes identifying all major degradation products and assessing their potential toxicity. oup.com

Studies on the microbial degradation of phenylurea herbicides are crucial for developing bioremediation strategies to clean up contaminated sites. nih.govnih.gov The identification and characterization of microorganisms and enzymes capable of degrading these compounds can lead to the development of more effective and environmentally friendly methods for their removal. nih.gov

The influence of environmental factors, such as soil type, humidity, and sunlight, on the degradation of these compounds also requires further investigation. oup.comoup.com Photochemical degradation can be a significant pathway for some phenylureas, leading to the formation of various photoproducts. researchgate.net A comprehensive understanding of all relevant degradation pathways is essential for accurately predicting the environmental persistence and potential risks associated with these compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Chloro-2-methylphenyl)urea, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via the reaction of 3-chloro-2-methylphenyl isocyanate with an appropriate amine under inert conditions. A common approach involves refluxing in solvents like dichloromethane or toluene with a base (e.g., triethylamine) to neutralize HCl byproducts. Stoichiometric ratios (1:1 for isocyanate:amine) and temperature control (~70–80°C) are critical for minimizing side reactions. Purification via recrystallization or column chromatography is recommended .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm the urea moiety (NH peaks at ~5–6 ppm) and aromatic substituents. IR spectroscopy can validate the carbonyl stretch (~1640–1680 cm1^{-1}) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., 260.72 g/mol for C14_{14}H13_{13}ClN2_2O) .
  • Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloro-2-methylphenyl)urea
Reactant of Route 2
Reactant of Route 2
1-(3-Chloro-2-methylphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.